Enhanced Phosphodiesterase Resistance vs. Unmodified 2-5A Oligoadenylate in Enzymatic Stability Assays
8-Substituted 2′,5′-oligoadenylate trimers containing 8-mercaptoadenosine (pASH3) demonstrate significantly enhanced resistance to degradation by (2′,5′)phosphodiesterase compared to the unmodified parent oligoadenylate (pA3) [1]. The comparative assessment was performed using purified (2′,5′)phosphodiesterase from mouse L cell extracts under standardized incubation conditions [1].
| Evidence Dimension | Enzymatic degradation resistance (relative stability) |
|---|---|
| Target Compound Data | pASH3 (8-mercaptoadenosine-substituted 2-5A trimer monophosphate): Markedly enhanced resistance to (2′,5′)phosphodiesterase degradation |
| Comparator Or Baseline | pA3 (unmodified 2-5A trimer monophosphate): Baseline degradation rate |
| Quantified Difference | Significantly greater resistance (qualitative assessment; exact fold-change not numerically reported in source) |
| Conditions | Mouse L cell (2′,5′)phosphodiesterase enzyme assay; purified enzyme preparation |
Why This Matters
Enhanced enzymatic stability enables longer experimental half-life in cellular assays and positions 8-mercaptoadenosine as the preferred scaffold for designing degradation-resistant oligonucleotide therapeutics or probes.
- [1] Nagai K, Yokoyama S, Kawai G, Suhadolnik RJ, Takaku H. Characterization and biological activity of 8-substituted analogues of 2′,5′-oligoadenylates. Biochim Biophys Acta. 1993;1156(3):321-326. PMID: 8461324. View Source
